molecular formula C7H6Br3NO B14165850 2,3,4-Tribromo-6-methoxyaniline CAS No. 95970-04-0

2,3,4-Tribromo-6-methoxyaniline

Cat. No.: B14165850
CAS No.: 95970-04-0
M. Wt: 359.84 g/mol
InChI Key: QKQPYKJLBNOQHH-UHFFFAOYSA-N
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Description

2,3,4-Tribromo-6-methoxyaniline: is an organic compound with the molecular formula C7H6Br3NO It is a brominated derivative of aniline, characterized by the presence of three bromine atoms and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tribromo-6-methoxyaniline typically involves the bromination of 6-methoxyaniline. The process can be carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or acetic acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Tribromo-6-methoxyaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to the formation of quinones or amines, respectively .

Scientific Research Applications

Chemistry: 2,3,4-Tribromo-6-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. Its brominated structure makes it a valuable building block for the preparation of various derivatives .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Brominated anilines have shown promise in the development of antimicrobial and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of flame retardants, dyes, and pigments. Its stability and reactivity make it suitable for various applications in materials science .

Mechanism of Action

The mechanism of action of 2,3,4-Tribromo-6-methoxyaniline involves its interaction with specific molecular targets. The bromine atoms and methoxy group contribute to its reactivity and ability to form hydrogen bonds and halogen bonds with target molecules. These interactions can influence the compound’s biological activity, such as inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific bromination pattern and the presence of a methoxy group at the 6-position. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science .

Properties

CAS No.

95970-04-0

Molecular Formula

C7H6Br3NO

Molecular Weight

359.84 g/mol

IUPAC Name

2,3,4-tribromo-6-methoxyaniline

InChI

InChI=1S/C7H6Br3NO/c1-12-4-2-3(8)5(9)6(10)7(4)11/h2H,11H2,1H3

InChI Key

QKQPYKJLBNOQHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1N)Br)Br)Br

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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